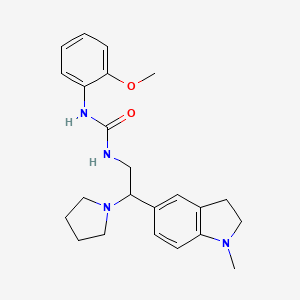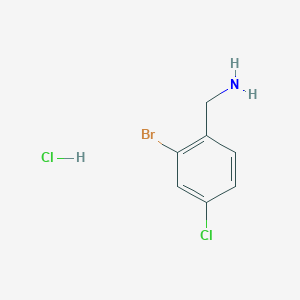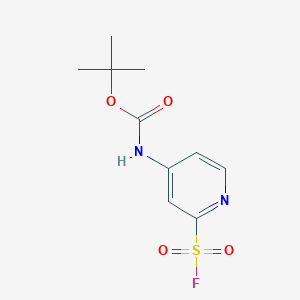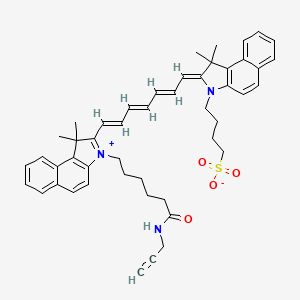
ICG-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ICG-alkyne, also known as Indocyanine Green-alkyne, is a derivative of Indocyanine Green, a tricarbocyanine dye with near-infrared absorbing properties. This compound is widely used in bioimaging due to its ability to generate a stable fluorescence signal. The maxima of excitation and emission values are at 785 nm and 812 nm, respectively.
Mecanismo De Acción
Target of Action
ICG-Alkyne, a derivative of Indocyanine Green (ICG), primarily targets atheromas . Atheromas are lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits . This compound binds tightly to plasma proteins and becomes confined to the vascular system .
Mode of Action
This compound interacts with its targets by binding to them. This interaction results in a significant signal enhancement for in vivo detection of lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits . This compound can also be used to label azido (azide)-tagged biomolecules (like proteins, lipids, nucleic acids, sugars) chemoselectively via the well-known click-chemistry .
Biochemical Pathways
Alkyne-containing natural products are widely distributed in microbes and plants . These products have been used in various fields such as medicinal chemistry, organic synthesis, and material science . The biosynthetic enzymes and pathways for alkyne formation are the focus of ongoing research .
Pharmacokinetics
This compound has a half-life of 150 to 180 seconds and is removed from circulation exclusively by the liver to bile juice . This rapid clearance from the bloodstream allows for the detection of atheromas within 20 minutes of injection . The pharmacokinetics of this compound and its impact on bioavailability have been studied using dynamic diffuse fluorescence tomography (DFT) systems .
Result of Action
The primary result of this compound’s action is the enhanced in vivo detection of lipid-rich, inflamed, coronary-sized plaques in atherosclerotic rabbits . Ex vivo fluorescence reflectance imaging showed high plaque target-to-background ratios in atheroma-bearing rabbits injected with this compound compared to those injected with saline .
Análisis Bioquímico
Biochemical Properties
ICG-alkyne interacts with various biomolecules in the body. It binds tightly to plasma proteins and becomes confined to the vascular system . This property allows this compound to be used in imaging deeper patterns of circulation . Moreover, this compound can be used to label azido (azide)-tagged biomolecules like proteins, lipids, nucleic acids, sugars chemoselectively via the well-known click-chemistry .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to bind tightly to plasma proteins allows it to be confined to the vascular system, influencing the function of cells within this system .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can be used to label azido-tagged biomolecules chemoselectively via click-chemistry .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has a half-life of 150 to 180 seconds and is removed from circulation exclusively by the liver to bile juice . This property influences its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . For instance, the fluorescence intensity of this compound was found to be higher compared to conventional ICG at all tested dosages
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known that many terminal-alkyne compounds originate from acetate-derived fatty acid or polyketide biosynthetic pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It binds tightly to plasma proteins, allowing it to be confined to the vascular system . This property influences its localization or accumulation within the body.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex. Lipoproteins, for instance, contain fatty acids at their amino termini through which they are anchored in lipid membranes . This property could potentially influence the subcellular localization of this compound.
Métodos De Preparación
ICG-alkyne can be synthesized through a series of chemical reactions involving the modification of Indocyanine Green. The synthetic route typically involves the introduction of an alkyne group to the Indocyanine Green molecule. This process can be achieved through various methods, including the use of alkylating agents and coupling reactions. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
ICG-alkyne undergoes several types of chemical reactions, including:
Addition Reactions: The alkyne group in this compound can participate in addition reactions, forming new single bonds to carbon.
Deprotonation: The terminal alkyne hydrogen in this compound can be deprotonated by strong bases, forming an acetylide anion, which is a good nucleophile for substitution reactions.
Oxidative Cleavage: Treatment of this compound with oxidizing agents such as ozone or potassium permanganate leads to the formation of carboxylic acids.
Aplicaciones Científicas De Investigación
ICG-alkyne has a wide range of applications in scientific research, including:
Bioimaging: Due to its near-infrared fluorescence, this compound is used in cellular imaging and nucleotide functionalization.
Medical Diagnostics: this compound is used in the detection of solid tumors, localization of lymph nodes, and angiography during reconstructive surgery.
Photodynamic Therapy: In cancer diagnostics and therapeutics, this compound can be used as both an imaging dye and a hyperthermia agent.
Multicomponent Reactions: this compound is involved in various multicomponent reactions, including those with amines, aldehydes, and sulfur compounds.
Comparación Con Compuestos Similares
ICG-alkyne is unique compared to other similar compounds due to its near-infrared fluorescence properties and its ability to participate in click chemistry reactions. Similar compounds include:
Indocyanine Green: The parent compound of this compound, used in various medical diagnostics.
Other Tricarbocyanine Dyes: These dyes also have near-infrared absorbing properties but may not have the alkyne functionality for click chemistry.
Alkynes: General class of compounds containing a carbon-carbon triple bond, used in various chemical reactions.
This compound stands out due to its specific applications in bioimaging and medical diagnostics, making it a valuable tool in scientific research.
Propiedades
IUPAC Name |
4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H53N3O4S/c1-6-32-49-44(52)27-13-10-18-33-50-40-30-28-36-21-14-16-23-38(36)45(40)47(2,3)42(50)25-11-8-7-9-12-26-43-48(4,5)46-39-24-17-15-22-37(39)29-31-41(46)51(43)34-19-20-35-56(53,54)55/h1,7-9,11-12,14-17,21-26,28-31H,10,13,18-20,27,32-35H2,2-5H3,(H-,49,52,53,54,55) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTDAEMDSXMISJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC#C)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCC#C)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H53N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(methylsulfonyl)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)piperidine-4-carboxamide](/img/structure/B2820827.png)
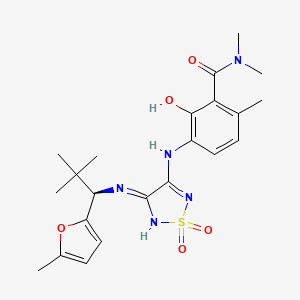
![1-(2-(5-Chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2820830.png)
![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)
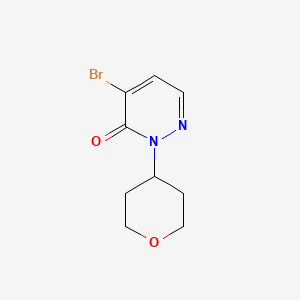
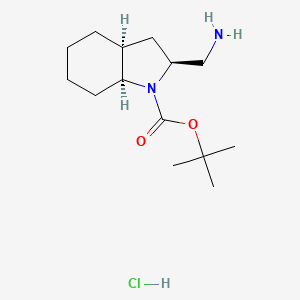
![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)
![N-[4-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]acetamide](/img/structure/B2820841.png)
![N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)
![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)
